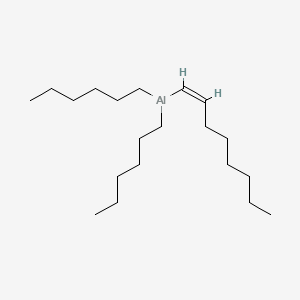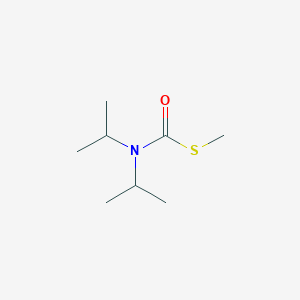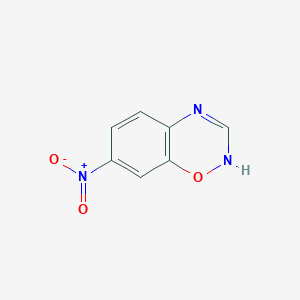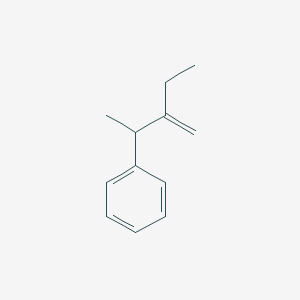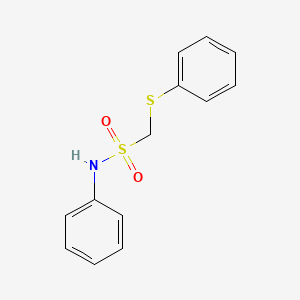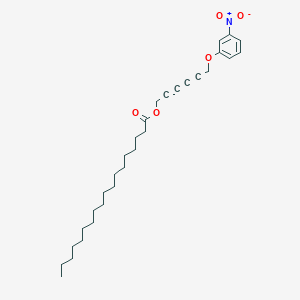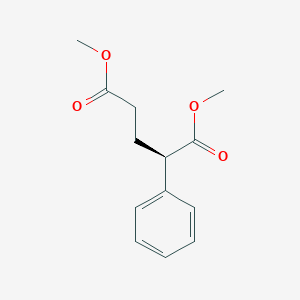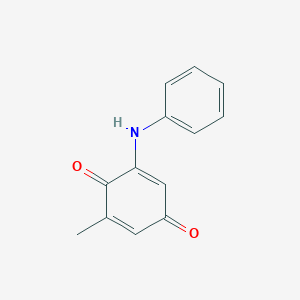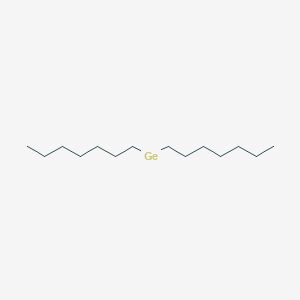
22-Docosanolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 22-Docosanolide involves the synthesis of macrocyclic lactones. One common method is the cyclization of long-chain hydroxy acids under acidic conditions . Industrial production methods may involve the use of specific catalysts to enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
22-Docosanolide undergoes several types of chemical reactions:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives from this compound.
Substitution: Various substitution reactions can introduce different functional groups into the lactone ring.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.
Aplicaciones Científicas De Investigación
22-Docosanolide has several scientific research applications:
Chemistry: It is used as a model compound to study macrocyclic lactones and their reactivity.
Medicine: While not directly used in medicine, its structural analogs are studied for potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic compounds and as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 22-Docosanolide involves its interaction with specific molecular targets. In insects, it acts as a pheromone, influencing the behavior and physiology of other individuals in the colony . The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
22-Docosanolide is unique due to its specific structure and function. Similar compounds include:
20-Eicosanolide: Another macrocyclic lactone with similar chemical properties.
22-Docosenolide: A related compound with slight structural differences.
These compounds share similar chemical reactivity but differ in their biological roles and applications.
Propiedades
Número CAS |
58296-51-8 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
oxacyclotricosan-2-one |
InChI |
InChI=1S/C22H42O2/c23-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-24-22/h1-21H2 |
Clave InChI |
JVNNUYHKIWNNOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCCC(=O)OCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

